An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)pentan-1-one (2-Pentanoyl-3-picoline)
An In-depth Technical Guide to 1-(3-Methylpyridin-2-yl)pentan-1-one (2-Pentanoyl-3-picoline)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on a Novel Scaffold
The landscape of heterocyclic chemistry is in a perpetual state of expansion, with novel molecular architectures offering untapped potential for advancements in medicine and material science. This guide focuses on a lesser-explored pyridine derivative, 1-(3-methylpyridin-2-yl)pentan-1-one, colloquially known as 2-Pentanoyl-3-picoline. While direct, extensive research on this specific molecule is not abundant in publicly accessible literature, its structural motifs—a picoline core acylated at the 2-position—suggest intriguing possibilities. Picolines, as isomers of methylpyridine, are fundamental building blocks in the synthesis of a wide array of industrially significant compounds, including pharmaceuticals and agrochemicals.[1][2] The introduction of a pentanoyl group to the 3-picoline framework is anticipated to modulate its physicochemical and biological properties, creating a unique chemical entity worthy of investigation.
This document serves as a foundational guide, synthesizing established principles of pyridine chemistry with predictive insights to provide a comprehensive technical overview for researchers poised to explore the synthesis, properties, and potential applications of this compound.
Molecular Structure and Chemical Identity
The unambiguous identification of a molecule is paramount for any scientific investigation. The compound of interest is systematically named 1-(3-methylpyridin-2-yl)pentan-1-one.
IUPAC Name and Synonyms
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Preferred IUPAC Name: 1-(3-methylpyridin-2-yl)pentan-1-one
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Common Synonyms: 2-Pentanoyl-3-picoline, 2-Pentanoyl-3-methylpyridine
Chemical Structure
The molecular structure consists of a pyridine ring substituted with a methyl group at the 3-position (forming the 3-picoline or β-picoline moiety) and a pentanoyl group at the 2-position.
Caption: Chemical structure of 1-(3-methylpyridin-2-yl)pentan-1-one.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | Calculated |
| Molecular Weight | 177.24 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds[3][4] |
| Boiling Point | Estimated to be in the range of 250-280 °C | Inferred from related structures |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) and sparingly soluble in water. | Inferred from chemical structure |
| pKa (of the pyridinium ion) | Estimated to be around 5.5 - 6.0 | Inferred from the pKa of 2-methylpyridine (5.94)[3] |
Proposed Synthesis Pathway
While a specific, documented synthesis for 1-(3-methylpyridin-2-yl)pentan-1-one is not prevalent in the literature, a plausible and efficient synthetic route can be designed based on well-established organometallic reactions with pyridine derivatives. The proposed method involves the acylation of a metalated 3-picoline derivative.
Retrosynthetic Analysis
A logical disconnection approach points to a nucleophilic addition of a pentanoyl electrophile to a 3-picoline nucleophile at the 2-position.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: Acylation of 2-Lithio-3-methylpyridine
This protocol is based on the lithiation of a substituted pyridine followed by quenching with an acylating agent. The use of a Weinreb amide as the electrophile is often preferred to prevent over-addition, a common side reaction with more reactive acylating agents like acid chlorides when reacting with highly reactive organolithium species.
Step 1: Generation of 2-Lithio-3-methylpyridine
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is required.
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Reagents:
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2-Bromo-3-methylpyridine (1.0 eq)[5]
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
-
Procedure: a. Dissolve 2-bromo-3-methylpyridine in the anhydrous solvent under a nitrogen atmosphere. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C. The reaction is exothermic. d. Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange and formation of the 2-lithio-3-methylpyridine intermediate.
Step 2: Acylation with N-Methoxy-N-methylpentanamide (Weinreb Amide)
-
Reagents:
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N-Methoxy-N-methylpentanamide (1.2 eq)
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Anhydrous THF
-
-
Procedure: a. Dissolve the Weinreb amide in anhydrous THF in a separate flame-dried flask under nitrogen. b. Cool the Weinreb amide solution to -78 °C. c. Slowly transfer the freshly prepared 2-lithio-3-methylpyridine solution to the Weinreb amide solution via cannula, keeping the temperature at -78 °C. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
Step 3: Work-up and Purification
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(3-methylpyridin-2-yl)pentan-1-one.
Causality Behind Experimental Choices:
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Low Temperature (-78 °C): The use of very low temperatures is critical to prevent side reactions, such as the decomposition of the organolithium intermediate and reactions with the solvent (in the case of THF).
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Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is necessary to prevent quenching of the reagent and ensure high yields.
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Weinreb Amide: The choice of a Weinreb amide as the acylating agent is a key strategic decision. The intermediate tetrahedral adduct formed upon nucleophilic attack is stabilized by chelation with the lithium cation, preventing its collapse and subsequent over-addition of another equivalent of the organolithium reagent. This allows for the clean formation of the desired ketone upon acidic work-up.
Potential Applications and Areas for Research
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[6] The biological activities of pyridine derivatives are diverse and include anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6][7][8]
Drug Development and Medicinal Chemistry
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Enzyme Inhibition: The ketone functionality and the pyridine nitrogen could act as hydrogen bond acceptors, interacting with active sites of various enzymes. The lipophilic pentyl chain could facilitate membrane permeability and hydrophobic interactions within protein binding pockets.
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Anticancer Research: Many pyridine-containing compounds have demonstrated antiproliferative activity.[7][9] It would be valuable to screen 1-(3-methylpyridin-2-yl)pentan-1-one against a panel of cancer cell lines to assess its cytotoxic potential.
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Antimicrobial and Antiviral Agents: The pyridine core is present in several antimicrobial and antiviral drugs.[6] Investigation into the activity of this compound against various bacterial and viral strains is a logical next step.
Agrochemicals
Picoline derivatives are precursors to important agrochemicals.[2][4] The structural features of 2-pentanoyl-3-picoline could impart herbicidal or insecticidal properties, warranting investigation in this area.
Material Science and Coordination Chemistry
The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. The introduction of the keto-alkyl chain could influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel catalysts or materials with interesting photophysical properties.
Conclusion and Future Directions
1-(3-methylpyridin-2-yl)pentan-1-one represents a scientifically intriguing yet underexplored molecule. Based on the established chemistry of its constituent parts, it can be synthesized through robust and well-understood synthetic methodologies. Its structural features suggest a high potential for biological activity, making it a compelling candidate for screening in drug discovery and agrochemical research programs.
Future research should focus on the successful synthesis and full spectroscopic characterization (NMR, IR, MS) of this compound. Following this, a systematic evaluation of its biological properties is highly recommended to unlock its potential in various scientific and industrial applications.
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